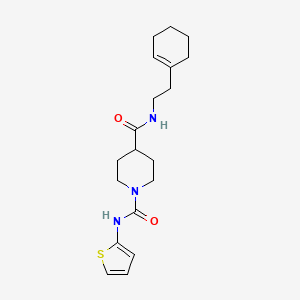

N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

4-N-[2-(cyclohexen-1-yl)ethyl]-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c23-18(20-11-8-15-5-2-1-3-6-15)16-9-12-22(13-10-16)19(24)21-17-7-4-14-25-17/h4-5,7,14,16H,1-3,6,8-13H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBLCOIXFDKUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a synthetic compound belonging to the class of piperidine derivatives. Its complex structure includes a piperidine ring, a cyclohexene moiety, and a thiophene group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H29N3O2S, with a molecular weight of 375.53 g/mol. The compound features two carboxamide functional groups located at the 1 and 4 positions of the piperidine ring, enhancing its reactivity and biological interaction potential.

Structural Characteristics

| Feature | Description |

|---|---|

| Piperidine Ring | Central structure providing basic amine properties |

| Cyclohexene Moiety | Contributes to hydrophobic interactions and conformational flexibility |

| Thiophene Group | Enhances electron delocalization and potential receptor binding |

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activity with potential applications in medicinal chemistry. The compound's unique combination of functional groups suggests various pharmacological effects.

Pharmacological Profiles

Research indicates that compounds with similar structural features often display diverse biological activities. For instance:

- Anticancer Activity : Compounds in the piperidine class have been shown to exhibit antiproliferative properties against various cancer cell lines. A related study demonstrated that piperidine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Neuropharmacological Effects : Similar compounds have been identified as NMDA receptor antagonists, suggesting potential applications in treating neurodegenerative diseases.

The biological activity of this compound may involve several mechanisms:

- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity and leading to various biological effects.

- Inhibition of Tubulin Polymerization : As seen in related piperidine compounds, it may inhibit tubulin assembly, which is crucial for mitosis .

- Modulation of Neurotransmitter Systems : Its structural components might allow it to influence neurotransmitter systems involved in mood regulation and cognitive function.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of structurally related piperidine derivatives on DU-145 prostate cancer cells. The compounds were tested for their ability to inhibit cell proliferation with varying degrees of potency. The most active compound exhibited an IC50 value of approximately 120 nM . This highlights the potential for this compound to serve as a lead compound for further development.

Study 2: Neuropharmacological Activity

Another research effort focused on compounds similar to this compound as NMDA receptor antagonists. These studies revealed that modifications in the piperidine structure could enhance selectivity and potency against specific receptor subtypes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The piperidine-1,4-dicarboxamide scaffold is common among analogs, but substitutions at N1 and N4 significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Piperidine-1,4-dicarboxamide Derivatives

Substituent-Driven Properties

- Thiophen-2-yl vs. Pyridin-4-yl/Chlorobenzyl: The thiophene group in the target compound provides π-electron-rich aromaticity, which may facilitate interactions with hydrophobic enzyme pockets.

- Cyclohexenyl vs. Pyridin-4-yl Ethyl :

The cyclohexenyl substituent introduces ring strain and conformational rigidity, which could limit rotational freedom compared to the flexible pyridin-4-yl ethyl group in 8a. This may impact binding kinetics or metabolic stability .

Implications for Drug Design

- Bioisosteric Replacements :

Replacing the thiophen-2-yl group with a pyridin-4-yl or chlorobenzyl moiety (as in 8a) could modulate target selectivity or pharmacokinetics. For example, pyridyl groups often enhance aqueous solubility, while chlorobenzyl groups may improve blood-brain barrier penetration . - Cyclohexenyl as a Novel Substituent: The cyclohexenyl ethyl group is relatively underexplored in the literature.

Q & A

Q. What are the optimal synthetic routes for N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine-1,4-dicarboxylic acid derivatives. Key steps include:

- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiophen-2-yl amine to the piperidine core .

- Cyclohexene functionalization : Alkylation of the piperidine nitrogen with 2-(cyclohex-1-en-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Table 1: Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DMF, RT, 24h | 65–70 | 92% |

| Alkylation | K₂CO₃, DMF, 80°C, 12h | 50–55 | 88% |

| Purification | Ethanol/water (7:3) | 85 | 98% |

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is used:

- NMR : H and C NMR to verify amide linkages, cyclohexene protons (δ 5.6–5.8 ppm), and thiophene aromaticity (δ 7.2–7.4 ppm) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₂₇N₃O₂S: 386.1902; observed: 386.1905) .

- HPLC-PDA : Purity assessment using a C18 column (UV detection at 254 nm) .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use DMSO stock solutions (10 mM) diluted in aqueous buffers (≤1% DMSO final) for biological assays .

- Stability : Stable at −20°C for >6 months. Degrades by 15% in PBS (pH 7.4) after 48h at 37°C; use freshly prepared solutions for long-term assays .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the alkylation step?

Methodological Answer: The cyclohexene moiety introduces potential stereochemical complexity. To control this:

- Temperature : Lower temperatures (0–5°C) favor retention of configuration; higher temperatures (80°C) may lead to isomerization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization .

- Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (>90% ee achievable under optimized conditions) .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

Methodological Answer: Key SAR findings from related piperidine-dicarboxamides include:

- Thiophene substitution : 2-Thienyl enhances binding to serotonin receptors (Kᵢ = 12 nM vs. 45 nM for phenyl analogs) .

- Cyclohexene vs. cyclohexane : The unsaturated cyclohexene improves metabolic stability (t₁/₂ = 4h vs. 1.5h for cyclohexane) due to reduced CYP3A4 oxidation .

Q. Table 2: SAR Comparison of Analogs

| Substituent | Target Affinity (Kᵢ, nM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|

| Thiophen-2-yl | 12 ± 2 | 4.0 ± 0.5 |

| Phenyl | 45 ± 5 | 1.5 ± 0.3 |

| Cyclohexyl | 80 ± 10 | 3.2 ± 0.4 |

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding modes to target receptors (e.g., 5-HT₂A). Focus on hydrogen bonding with the amide carbonyl and π-π stacking with thiophene .

- ADMET prediction : Tools like SwissADME assess logP (optimal 2–3), CYP inhibition, and blood-brain barrier permeability .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor assays) and control for DMSO concentration .

- Impurity profiling : LC-MS/MS to identify and quantify byproducts (e.g., hydrolyzed amides) that may interfere with activity .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to compare datasets across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.